Enhanced Lipophilicity (XLogP3) Versus N7-Unsubstituted 8-Bromo-3-methylxanthine
The 4-methylbenzyl substituent at N7 markedly increases calculated lipophilicity relative to the core scaffold 8-bromo-3-methylxanthine (CAS 93703-24-3). The target compound exhibits an XLogP3 of 2.4 [1], whereas 8-bromo-3-methylxanthine (C6H5BrN4O2) has an XLogP3 of approximately 0.3–0.5 [2]. This ~2-log-unit increase in predicted partition coefficient indicates substantially greater membrane permeability potential, which may be advantageous in cell-based assays requiring intracellular target access.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 8-Bromo-3-methylxanthine (CAS 93703-24-3), XLogP3 ≈ 0.3–0.5 |
| Quantified Difference | Approximately 1.9–2.1 log units higher |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity expands the compound's utility in cell-permeability-dependent assays, where the more polar N7-unsubstituted analog may show limited membrane penetration.
- [1] PubChem. Compound Summary for CID 677588 (CAS 303970-31-2). XLogP3 computed property. Accessed 2026-04-30. View Source
- [2] PubChem. Compound Summary for 8-Bromo-3-methylxanthine (CAS 93703-24-3). XLogP3 computed property. Accessed 2026-04-30. View Source
